molecular formula C25H18ClFN4 B11205025 7-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11205025
M. Wt: 428.9 g/mol
InChI Key: PEESHPSQBNOOEO-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of chlorophenyl, fluorophenyl, and phenyl groups attached to a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine and a suitable catalyst to form the pyrrolopyrimidine core. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 7-(4-CHLOROPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H18ClFN4

Molecular Weight

428.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H18ClFN4/c26-19-8-12-21(13-9-19)31-15-22(18-4-2-1-3-5-18)23-24(29-16-30-25(23)31)28-14-17-6-10-20(27)11-7-17/h1-13,15-16H,14H2,(H,28,29,30)

InChI Key

PEESHPSQBNOOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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